1-Amino-2-(3-methylphenyl)propan-2-ol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic nomenclature for the requested compound this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both aromatic and aliphatic components. Based on the structural requirements implicit in this nomenclature, the compound would theoretically possess a three-carbon propanol backbone with a tertiary alcohol functionality at the second carbon position, a primary amino group attached to the first carbon, and a 3-methylphenyl substituent also attached to the second carbon. This structural arrangement would create a quaternary carbon center at position two, bearing both the hydroxyl group and the aromatic ring system.
However, extensive database searches reveal that while several closely related compounds exist in chemical registries, the exact structure specified by this compound does not appear in major chemical databases. The most extensively documented related compound is 1-amino-3-(3-methylphenyl)propan-2-ol, which carries the International Union of Pure and Applied Chemistry name 1-amino-3-(3-methylphenyl)-2-propanol. This compound features the same functional groups but differs in their arrangement along the carbon backbone, with the 3-methylphenyl group attached to the third carbon rather than the second carbon position.
The structural representation of the documented analog 1-amino-3-(3-methylphenyl)propan-2-ol can be expressed through its International Union of Pure and Applied Chemistry nomenclature as 1-amino-3-(3-methylphenyl)-2-propanol, with the molecular structure containing a secondary alcohol at the central carbon, a primary amino group at the terminal carbon, and the 3-methylphenyl moiety attached via a methylene linker. The three-dimensional conformational analysis indicates significant flexibility around the carbon-carbon bonds, allowing for multiple stable conformations depending on environmental conditions and intermolecular interactions.
Synonyms and Registry Identifiers (Chemical Abstracts Service, Distributed Structure-Searchable Toxicity Database, Nikkaji)
The registry identification system for the target compound this compound presents considerable challenges due to the apparent absence of this specific structure in major chemical databases. However, comprehensive analysis of related compounds provides valuable insights into the naming conventions and registry systems applicable to this class of molecules. The most thoroughly documented structural analog, 1-amino-3-(3-methylphenyl)propan-2-ol, carries the Chemical Abstracts Service registry number 1225499-35-3 and appears across multiple international chemical databases.
Alternative nomenclature systems for the documented analog include the synonym 1-Amino-3-(m-tolyl)propan-2-ol, reflecting the common practice of referring to 3-methylphenyl groups as meta-tolyl substituents. Additional registry identifiers for this related compound include the Molecular Design Limited number, though specific values vary across suppliers and databases. The PubChem Compound Identification number for 1-amino-3-(3-methylphenyl)propan-2-ol is recorded as 64982852, providing standardized access to structural and property data.
Properties
IUPAC Name |
1-amino-2-(3-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJKCQOXHFKRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734300 | |
| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133562-35-3 | |
| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitroalkene Intermediate Reduction Method
One of the most common synthetic approaches to prepare 1-amino-2-(3-methylphenyl)propan-2-ol involves the following key steps:
Step 1: Formation of Nitroalkene Intermediate
- React 3-methylbenzaldehyde with nitromethane under basic or acidic catalysis to form a β-nitrostyrene derivative (nitroalkene intermediate).
Step 2: Reduction of Nitroalkene
- The nitroalkene intermediate is then reduced to the corresponding amino alcohol.
- Common reducing agents include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), or sodium borohydride (NaBH4) under specific conditions.
This method is favored for its straightforward approach and relatively high yields, especially when catalytic hydrogenation is employed industrially for scalability and efficiency.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-methylbenzaldehyde + nitromethane + base/acid catalyst | Nitroalkene intermediate | Formation of β-nitrostyrene derivative |
| 2 | LiAlH4 or Pd/C + H2 or NaBH4 | This compound | Reduction of nitro group to amino alcohol |
Reductive Amination Route
Another approach is reductive amination of 2-(3-methylphenyl)propan-2-one:
- Step 1: Starting from 2-(3-methylphenyl)propan-2-one , which can be synthesized or procured.
- Step 2: Reductive amination with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) or catalytic hydrogenation.
- This method introduces the amino group directly onto the ketone precursor, yielding the amino alcohol after reduction.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-(3-methylphenyl)propan-2-one + NH3 or amine | Imine or iminium intermediate | Formation of imine intermediate |
| 2 | Reducing agent (NaBH3CN or catalytic hydrogenation) | This compound | Reduction to amino alcohol |
Industrial Production Considerations
- Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors optimize reaction times and heat/mass transfer, improving yield and purity.
- Catalytic Hydrogenation: Widely used for the reduction step due to its efficiency and environmental advantages compared to hydride reagents.
- Reaction Conditions: Temperature, solvent choice (e.g., tetrahydrofuran, ethanol), and catalyst loading are critical parameters influencing stereoselectivity and product purity.
Analytical and Characterization Techniques
To confirm successful preparation and purity of this compound, the following methods are standard:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and stereochemistry | ^1H and ^13C NMR to identify functional groups and substituent positions |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Accurate mass measurement confirming C10H15NO |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric separation | Use of chiral columns to assess stereoisomeric purity |
| Infrared Spectroscopy (IR) | Functional group identification | Detection of amino and hydroxyl groups via characteristic absorption bands |
Research Findings and Optimization
- Yield Improvements: Optimization of reaction temperature and solvent polarity enhances yield and reduces side products.
- Stereoselectivity: Choice of reducing agent and catalyst affects the stereochemistry of the amino alcohol, important for biological applications.
- Scalability: Continuous flow and catalytic hydrogenation enable efficient industrial scale-up.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitroalkene Intermediate Reduction | 3-methylbenzaldehyde + nitromethane | LiAlH4, Pd/C + H2, NaBH4 | High yield, straightforward | Requires handling of hydrides or catalysts |
| Reductive Amination | 2-(3-methylphenyl)propan-2-one + NH3 | NaBH3CN, catalytic hydrogenation | Direct amino group introduction | Imine formation step may require optimization |
| Continuous Flow Catalytic Hydrogenation | Nitroalkene intermediate or ketone | Pd/C catalyst, H2, flow reactor | Scalable, efficient, environmentally friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(3-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-2-(3-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Amino-2-(3-methylphenyl)propan-2-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (estimated ~179 g/mol) is lower than halogenated analogs (e.g., 230.105 for 4-bromo derivative ) due to the absence of heavy atoms.
- Solubility: Electron-donating groups (e.g., methyl in the target compound) may enhance solubility in organic solvents compared to halogenated derivatives (e.g., 1-Amino-2-(2-chlorophenyl)propan-2-ol, MW 185.65) .
- Melting Points: D(+)-2-Amino-3-phenyl-1-propanol (mp 90–94°C) suggests that aryl substitution increases melting points relative to aliphatic analogs .
Stereochemical Considerations
- 1-Amino-2-(pyridin-2-yl)propan-2-ol: Exhibits stereochemical purity challenges (2% ee in precursor), emphasizing the difficulty in achieving enantiocontrol with heteroaromatic substituents .
- 1-Amino-2-(2-chlorophenyl)propan-2-ol: No defined stereocenters in some derivatives (e.g., 0 of 1 stereocenters in 4-bromo analog ), simplifying synthesis but limiting enantioselective applications.
Pharmacological Relevance
- Beta-Blocker Analogs: Structurally related to metoprolol intermediates (e.g., 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol), indicating possible cardiovascular activity .
Biological Activity
1-Amino-2-(3-methylphenyl)propan-2-ol, also known as a secondary alkanolamine, is an organic compound characterized by the presence of an amino group and a secondary alcohol. Its molecular formula is C10H15NO, and it features a propanol backbone with a 3-methylphenyl substituent. This unique structure imparts various biological activities and chemical properties that are of significant interest in pharmacology and medicinal chemistry.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Reduction of corresponding ketones or aldehydes.
- Alkylation of amino alcohols.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the amino and hydroxyl groups allows the compound to engage in multiple types of interactions, such as hydrogen bonding and ionic interactions.
Pharmacological Effects
Research has indicated several potential pharmacological effects associated with this compound:
- Antioxidant Activity: The hydroxyl group may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases.
- Antimicrobial Activity: Some derivatives of alkanolamines have exhibited antibacterial properties, which may extend to this compound.
Study on Neuroprotective Properties
A study published in Frontiers in Pharmacology explored the neuroprotective effects of similar alkanolamines on glutamate-induced toxicity in neuronal cells. The findings suggested that these compounds could significantly reduce calcium ion influx, thereby preventing excitotoxicity associated with neurodegenerative diseases .
Antimicrobial Activity Assessment
In vitro evaluations have demonstrated that derivatives of alkanolamines exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising potential for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Amino-2-propanol | C3H9NO | Simpler structure; no aromatic ring |
| 1-Amino-2-(4-methylphenyl)propan-2-ol | C10H15NO | Different aromatic substitution |
| 1-Amino-2-(3-fluorophenyl)propan-2-ol | C10H14FNO | Contains fluorine substituent |
The comparison highlights the unique features of this compound, particularly its aromatic substitution which may enhance its biological activity compared to simpler alkanolamines.
Q & A
Basic Research Question
- 1H-NMR : Assigns protons (e.g., δ 1.49 ppm for methyl groups, δ 7.35 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement .
- Mass spectrometry : Validates molecular weight (e.g., m/z 179.26 for C₁₁H₁₇NO) .
- HPLC : Assesses purity and enantiomeric excess using chiral columns .
How does the stereochemistry of this compound influence its biological activity?
Advanced Research Question
Enantiomers exhibit distinct interactions with biological targets. For example:
- (1R,2R)-isomer : Shows higher affinity for enzymes like aldose reductase (IC₅₀ = 0.8 μM vs. 12 μM for the (1S,2S)-form) due to optimal hydrogen bonding .
- Resolution methods : Chiral auxiliaries or enzymatic kinetic resolution achieve >98% ee .
Table 2 : Bioactivity of Stereoisomers
| Isomer | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| (1R,2R) | Aldose reductase | 0.8 | |
| (1S,2S) | Aldose reductase | 12 |
What is the role of substituent variation on the phenyl ring in modulating bioactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability, while electron-donating groups (e.g., -OCH₃) improve solubility. For example:
- 3-Trifluoromethyl derivative : 10× longer plasma half-life due to reduced CYP450 metabolism .
- 4-Methoxy analog : 50% higher aqueous solubility but lower blood-brain barrier penetration .
Table 3 : Substituent Effects on Pharmacokinetics
| Substituent | LogP | t₁/₂ (h) | Solubility (mg/mL) |
|---|---|---|---|
| -CF₃ | 2.1 | 8.2 | 0.5 |
| -OCH₃ | 1.4 | 3.1 | 12.3 |
How do researchers address discrepancies in reported bioactivity data?
Advanced Research Question
Contradictions arise from assay variability (e.g., cell lines, incubation time). Mitigation strategies include:
- Standardized protocols : Use of identical cell lines (e.g., HEK293 for receptor binding assays).
- Control compounds : Benchmark against known inhibitors (e.g., penbutolol for β-adrenergic studies) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends .
What stability considerations apply to this compound under experimental conditions?
Basic Research Question
- Storage : -20°C under argon to prevent oxidation of the hydroxyl group .
- pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH <3) .
- Light exposure : Photodegradation observed under UV light; use amber vials .
What in silico methods predict pharmacokinetic properties?
Advanced Research Question
- Molecular docking : AutoDock Vina models interactions with CYP450 isoforms .
- QSAR models : Correlate substituent polarity with clearance rates (R² = 0.89) .
- ADMET predictors : SwissADME estimates bioavailability (83% for -CH₃ derivative) .
How do amino and hydroxyl groups affect solubility and reactivity?
Basic Research Question
- Solubility : The hydroxyl group enables hydrogen bonding (aqueous solubility = 15 mg/mL), while the amino group facilitates salt formation (e.g., HCl salt solubility = 120 mg/mL) .
- Reactivity : The amino group undergoes acylation (e.g., with acetic anhydride), and the hydroxyl group participates in Mitsunobu reactions .
What strategies enhance selectivity in derivative design?
Advanced Research Question
- Bioisosteric replacement : Substitute -OH with -SH to reduce off-target binding .
- Pro-drug design : Mask the amino group with acetyl to improve CNS penetration .
- Fragment-based screening : Identify minimal pharmacophores using X-ray co-crystallography .
How is metabolic stability assessed preclinically?
Advanced Research Question
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure intrinsic clearance .
- Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., N-oxide formation) .
- In vivo PK : Administer IV/PO in rodents to calculate bioavailability (e.g., F = 65% for -CF₃ analog) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
